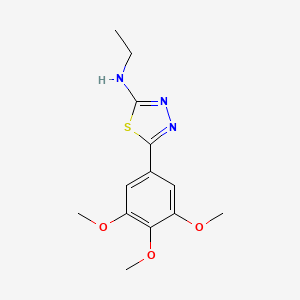

N-Ethyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine

Description

N-Ethyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine (CAS No. 28004-59-3) is a 1,3,4-thiadiazole derivative with a molecular formula of C₁₁H₁₃N₃O₃S and a molecular weight of 267.30 g/mol. The compound features a 1,3,4-thiadiazole core substituted at position 5 with a 3,4,5-trimethoxyphenyl group and at position 2 with an ethylamine moiety. This structure is part of a broader class of thiadiazoles known for diverse biological activities, including anticancer, antimicrobial, and antimitotic effects .

The 3,4,5-trimethoxyphenyl group is a critical pharmacophore, often associated with tubulin-binding activity, as seen in combretastatin analogs (e.g., combretastatin A-4 derivatives) . The ethylamine substituent may influence solubility and pharmacokinetic properties compared to bulkier aryl or alkyl groups.

Properties

IUPAC Name |

N-ethyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c1-5-14-13-16-15-12(20-13)8-6-9(17-2)11(19-4)10(7-8)18-3/h6-7H,5H2,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHISBGLPBCUMAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=C(S1)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188822 | |

| Record name | 1,3,4-Thiadiazol-2-amine, N-ethyl-5-(3,4,5-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35313-95-2 | |

| Record name | 1,3,4-Thiadiazol-2-amine, N-ethyl-5-(3,4,5-trimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035313952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazol-2-amine, N-ethyl-5-(3,4,5-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a hydrazine derivative with a thioamide in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of reagents and conditions would be tailored to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the aromatic or thiadiazole rings.

Scientific Research Applications

Pharmacological Applications

N-Ethyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine has been studied for its potential therapeutic effects in several areas:

- Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the trimethoxyphenyl group enhances the compound's efficacy against various bacterial strains and fungi .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

- Anticancer Potential : Some studies have explored the cytotoxic effects of thiadiazole derivatives on cancer cell lines. This compound shows promise in inhibiting tumor growth and could be further investigated for its role in cancer therapy .

Industrial Applications

Beyond pharmacological uses, this compound may find applications in:

- Agricultural Chemicals : Due to its antimicrobial properties, this compound could be developed into a pesticide or fungicide.

- Material Science : Research into its chemical stability and reactivity may lead to applications in developing new materials or coatings.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of N-Ethyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Substituent Variations in 1,3,4-Thiadiazole Derivatives

Key Observations :

- Ethyl vs.

- Trimethoxyphenyl vs. Simpler Aromatics : The 3,4,5-trimethoxyphenyl group is critical for tubulin polymerization inhibition, as seen in combretastatin analogs . Simpler substituents (e.g., 3-methoxyphenyl) lack this activity .

Table 2: Anticancer Activity of Selected Thiadiazole Derivatives

Key Findings :

- The phenyl-substituted analog (N-Ph) exhibits potent activity (IC₅₀ = 1.2 μM) against MCF-7 cells, likely due to enhanced π-π stacking with tubulin’s hydrophobic pockets .

- The ethyl-substituted compound’s activity remains underexplored but is hypothesized to retain antimitotic properties due to the conserved trimethoxyphenyl motif .

- Oxadiazole analogs (e.g., 1,3,4-oxadiazol-2-amine) show reduced potency compared to thiadiazoles, highlighting sulfur’s role in electronic interactions .

Physicochemical and Pharmacokinetic Properties

Table 3: Calculated Properties of Selected Compounds

Insights :

- LogP : The ethyl derivative (LogP = 2.8) is less lipophilic than the phenyl analog (LogP = 3.5), suggesting better solubility in polar solvents .

- Water Solubility : Both thiadiazoles exhibit low solubility, necessitating prodrug strategies (e.g., phosphate salts) for clinical use, as seen with combretastatin .

Biological Activity

N-Ethyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a thiadiazole ring with an ethyl group and a trimethoxyphenyl substituent. The molecular formula is , and its synthesis typically involves cyclization processes that integrate hydrazine derivatives with thioamides under controlled conditions .

The biological activity of this compound is attributed to its interaction with various molecular targets. It may modulate enzyme activities associated with cell proliferation and apoptosis, which are crucial in cancer therapy. Specifically, it has been suggested that the compound inhibits certain enzymes involved in these processes .

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus.

- Gram-negative bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.

- Fungal strains : Exhibits antifungal activity against Aspergillus niger and Candida albicans .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has gained attention due to their cytostatic properties. Studies have demonstrated that these compounds can inhibit tumor cell growth by targeting specific pathways related to cancer progression . For instance, related compounds have shown IC50 values indicating effective inhibition of cancer cell lines.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other thiadiazole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Phenyl-1,3,4-thiadiazol-2-amine | Lacks ethyl and trimethoxy groups | Different reactivity profile |

| N-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine | Methyl instead of ethyl group | Altered biological interactions |

| 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | Varies in substitution pattern | Distinct chemical properties |

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiadiazole derivatives:

- Antibacterial Activity : A study reported that certain substituted thiadiazoles exhibited MIC values lower than standard antibiotics like streptomycin and fluconazole .

- Antifungal Activity : Thiadiazole derivatives were tested against fungal strains showing moderate to significant activity compared to established antifungal agents .

- Cytotoxicity Studies : Investigations into the cytotoxic effects revealed promising results for compounds containing the thiadiazole moiety against various cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.